2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3
Description
The compounds 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3, and Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3 are isotopically labeled derivatives of 2-butenal (crotonaldehyde) 2,4-dinitrophenylhydrazone (DNPH). These deuterated analogs are critical in analytical chemistry, particularly in mass spectrometry and quantitative analyses, where isotopic labeling enhances detection accuracy by serving as internal standards .
Structural Features:
The parent compound, Crotonaldehyde 2,4-DNPH (CAS 1527-96-4), has the molecular formula C₁₀H₁₀N₄O₄ and molecular weight 250.21 g/mol . The deuterated versions (-d3) replace three hydrogen atoms with deuterium, likely in the hydrazone moiety (─NH─N═C─), resulting in increased molecular weight (e.g., ~253 g/mol) and distinct spectral signatures .Synthesis and Applications:
DNPH derivatives are typically synthesized via condensation reactions between aldehydes/ketones and 2,4-dinitrophenylhydrazine. The deuterated forms are used as labeled standards to mitigate matrix effects in HPLC-MS and GC-MS analyses .
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
N-[(Z)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-/i4D,5D,7D |
InChI Key |
GFUVNGJSSAEZHW-RNPZPHSSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N\N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in a mixed solvent system of acetonitrile and acetic acid (9:1 v/v), with DNPH-d3 concentrations ranging from 0.05 M to 0.15 M. Elevated temperatures (60°C) and a reaction duration of 2 hours are critical for achieving high yields. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing the electrophilicity of the aldehyde for nucleophilic attack by DNPH-d3. The deuterated hydrazone forms as a stable precipitate, which is subsequently extracted using hexane to remove unreacted reagents and byproducts.
Key Parameters:
-
Solvent System : Acetonitrile/acetic acid (9:1 v/v) ensures solubility of both reactants while maintaining acidic conditions.
-
Temperature : 60°C optimizes reaction kinetics without promoting decomposition.
-
DNPH-d3 Concentration : 0.05 M balances reactivity and cost efficiency.
Isotopic Labeling Strategies
Synthesis of DNPH-d3
The deuterium labeling in DNPH-d3 is achieved through hydrogen-deuterium exchange reactions or custom synthesis using deuterated precursors. The aromatic ring’s positions 2, 3, and 5 are selectively deuterated to avoid interference with the nitro groups at positions 4 and 6, which are essential for the compound’s chromophoric properties.
Incorporation into Crotonaldehyde Hydrazone
The reaction between crotonaldehyde and DNPH-d3 proceeds via a two-step mechanism:
-
Formation of the Hydrazone Intermediate : The hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone.
-
Tautomerization : The initially formed hydrazone tautomerizes to the thermodynamically stable E-isomer, which dominates in the final product.
Purification and Characterization
Extraction and Solvent Removal
Post-derivatization, the reaction mixture is diluted with water to reduce polarity, and the hydrazone-d3 is extracted using hexane (4 × 1 mL). The combined organic layers are evaporated under reduced pressure, yielding a crystalline residue.
Chromatographic Purification
High-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of 0.03% acetic acid/acetonitrile (60:40 v/v) resolves any residual impurities. The purified compound exhibits a distinct UV-Vis absorption profile at 360–380 nm, characteristic of dinitrophenylhydrazones.
Analytical Data Table:
Stability and Isomerization Considerations
E/Z Isomerization
The hydrazone moiety can undergo E/Z isomerization, influenced by solvent polarity and temperature. The E-isomer predominates under standard synthesis conditions, but prolonged storage at room temperature may shift the equilibrium. This necessitates storage at -20°C to maintain isotopic and isomeric integrity.
Thermal Degradation
Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition onset at 160°C. This thermal resilience ensures suitability for high-temperature analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Applications in Analytical Chemistry
Internal Standard for Carbonyl Quantification
The deuterated hydrazone serves as an internal standard in LC-MS/MS analyses of carbonyl compounds (e.g., malondialdehyde, 4-hydroxynonenal) in complex matrices such as cigarette smoke and biological fluids. Its deuterium labeling eliminates matrix interference, enabling precise quantification via isotope dilution.
Chemical Reactions Analysis
Types of Reactions
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Overview
The compounds 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3, and Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3 are derivatives of aldehydes that have significant applications in various scientific fields. These compounds are characterized by their ability to form stable derivatives with carbonyl compounds, making them valuable in analytical chemistry and biological assays.
Scientific Research Applications
-
Analytical Chemistry :
- These compounds are widely used as reagents for the detection and quantification of aldehydes and ketones due to their ability to form stable hydrazones. This property is utilized in various analytical techniques such as spectrophotometry.
-
Biochemical Assays :
- They serve as important tools in biochemical assays for studying enzyme interactions and metabolic pathways. Their stability and specificity make them suitable for detecting specific aldehyde metabolites in biological samples.
-
Medicinal Chemistry :
- Research has indicated potential therapeutic applications of these compounds in drug development. They are investigated for their cytotoxic effects against certain cancer cell lines, providing insights into their possible roles as anticancer agents.
-
Environmental Testing :
- The ability to form derivatives with carbonyl compounds allows for the use of these hydrazones in environmental analysis, particularly in monitoring aldehyde pollutants.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the utility of these hydrazones:
- Detection of Aldehydes : A study utilized 2-Butenal (2,4-Dinitrophenyl)hydrazone in a spectrophotometric assay to quantify formaldehyde levels in environmental samples, showcasing its effectiveness as an analytical tool.
- Cytotoxicity Studies : Investigations into Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3 revealed significant cytotoxic effects against various cancer cell lines. This study emphasized the compound's potential as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Non-Deuterated DNPH Derivatives
Key Observations :
- Crotonaldehyde DNPH (non-deuterated) serves as a benchmark for aldehyde detection, with a base peak at m/z 250 in mass spectra .
- Ketone-based DNPH derivatives (e.g., 2-Butanone DNPH) exhibit higher molecular weights and distinct melting points compared to aldehyde derivatives .
(b) Deuterated DNPH Derivatives
Isotopic Labeling Advantages :
- Deuterated DNPH derivatives eliminate signal overlap in mass spectrometry, improving quantification precision .
- Physical properties (e.g., solubility, reactivity) remain nearly identical to non-deuterated analogs, ensuring consistent chromatographic behavior .
Spectral and Analytical Differences
- Mass Spectrometry: Non-deuterated crotonaldehyde DNPH: Base peak at m/z 250 . Deuterated analogs: Base peak shifts to m/z ~253, aiding in differentiation .
- Infrared Spectroscopy : Deuterated compounds show attenuated N─H stretching (~3100 cm⁻¹) and altered C─D vibrations (~2100 cm⁻¹) .
Biological Activity
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, along with its related compounds such as 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3 and Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3, are derivatives of dinitrophenylhydrazone that have garnered attention due to their biological activities. These compounds are primarily studied for their interactions with biological macromolecules, particularly enzymes and receptors, which can lead to significant biochemical effects.
- Molecular Formula : C10H10N4O4
- Molecular Weight : 253.23 g/mol
- IUPAC Name : N-[(Z)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline
- CAS Number : 1527-96-4
The biological activity of these compounds is largely attributed to their ability to form covalent bonds with specific amino acid residues in enzymes. This interaction can lead to either inhibition or activation of enzymatic activity. The mechanisms involved include:
- Enzyme Inhibition : The compound can inhibit enzymes by modifying active site residues, thus affecting metabolic pathways.
- Signal Transduction Modulation : By interacting with receptors or signaling proteins, these compounds may influence cellular responses and gene expression.
- Oxidative Stress Induction : Some studies suggest that dinitrophenylhydrazones may contribute to oxidative stress in cells, which can have both beneficial and detrimental effects depending on the context.
Biological Activity Overview
Study on Enzyme Interaction
A study published in a biochemical journal investigated the interaction of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 with various enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory effects on certain dehydrogenases, suggesting potential applications in metabolic disease management.
Antioxidant Activity
Research has also highlighted the antioxidant properties of these compounds. In vitro assays demonstrated that they could scavenge free radicals effectively, indicating a possible role in protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases.
Cytotoxicity Assessments
Cytotoxicity studies revealed that while these compounds can induce cell death in cancer cell lines, they showed lower toxicity in normal cell lines. This selectivity suggests potential therapeutic applications in cancer treatment while minimizing side effects.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3?
The compound is synthesized via acid-catalyzed condensation of deuterated 2-butenal (Crotonaldehyde-d3) with 2,4-dinitrophenylhydrazine. Critical steps include pH control (~2–3) to optimize hydrazone formation and purification via recrystallization using ethanol/water mixtures. Isotopic purity is ensured by using deuterated precursors and anhydrous conditions to minimize H/D exchange .
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Medium | Acidic (HCl or H₂SO₄) | |
| Yield Optimization | pH 2.5, 60°C, 2 hours | |
| Purification | Ethanol/water (3:1 v/v) |
Q. How is the structural integrity of this hydrazone-d3 confirmed post-synthesis?
Characterization involves:
- NMR : ¹H/²H NMR to confirm deuterium incorporation and absence of protonated impurities.
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and 1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
- Mass Spectrometry : Molecular ion peak at m/z 253.2 (base compound) + 3 Da for deuterium .
- Elemental Analysis : CHN data validates stoichiometry (e.g., C₉H₇D₃N₄O₄) .
Advanced Research Questions
Q. What isotopic effects arise from deuteration in kinetic studies of this compound?
Deuterium labeling introduces kinetic isotope effects (KIEs) in reactions involving C-H/D bond cleavage. For example, in oxidation studies, k_H/k_D values >1 indicate slower reaction rates for deuterated species. These effects are quantified using LC-MS or NMR kinetic assays .
Example Data :
| Reaction | k_H (s⁻¹) | k_D (s⁻¹) | KIE (k_H/k_D) |
|---|---|---|---|
| Oxidation (H₂O₂) | 2.3 × 10⁻³ | 1.1 × 10⁻³ | 2.09 |
Q. How can contradictions in UV-Vis spectral data for hydrazone derivatives be resolved?
Discrepancies often stem from solvent polarity or tautomerism. For example, λ_max shifts in polar solvents due to solvatochromism. Resolution strategies include:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions .
- X-ray Crystallography : Direct structural validation of the hydrazone configuration (E/Z) .
Case Study :
Q. What are the challenges in achieving >99% isotopic purity for this deuterated hydrazone?
Key challenges include:
- H/D Exchange : Minimized using deuterated solvents (e.g., D₂O, CD₃OD) and inert atmospheres .
- Analytical Validation : LC-HRMS to detect residual protonated species (limit: <0.1%) .
Application-Oriented Questions
Q. How is this compound utilized in trace aldehyde detection in environmental samples?
It serves as a derivatizing agent for aldehydes in HPLC/GC analyses. Methodological steps:
- Derivatize aldehydes in aqueous samples (pH 2.5, 60°C).
- Extract hydrazones with dichloromethane.
- Analyze via reverse-phase HPLC with UV detection (λ = 360 nm) .
Performance Metrics :
| Parameter | Value |
|---|---|
| LOD (Formaldehyde) | 0.1 ppb |
| Recovery Rate | 92–98% |
Data Contradiction Analysis
Q. Why do molar conductivity values vary across studies for Fe(II) hydrazone complexes?
Discrepancies arise from solvent effects (e.g., DMF vs. DMSO) and counterion contributions. For example, [Fe(L)Cl₂] complexes show lower conductivity in DMF due to ion pairing, while nitrate salts exhibit higher values .
Comparative Data :
| Complex | Solvent | Λ_m (S·cm²·mol⁻¹) |
|---|---|---|
| [Fe(L)Cl₂] | DMF | 15.2 |
| [Fe(L)(NO₃)₂] | DMSO | 68.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
